

Unveiling the Synthetic Retinoid Ch55: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ch55

Cat. No.: B7805365

[Get Quote](#)

An in-depth analysis of the potent synthetic retinoid **Ch55**, detailing its chemical properties, biological functions, and mechanism of action for researchers, scientists, and drug development professionals.

Contrary to inquiries regarding its natural origins, **Ch55** is a synthetically developed compound, a potent retinoid that is not found in nature. Its significance lies in its powerful biological activities and its high affinity for specific nuclear receptors, making it a valuable tool in biomedical research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of its chemical characteristics and biological functions.

Chemical and Physical Properties

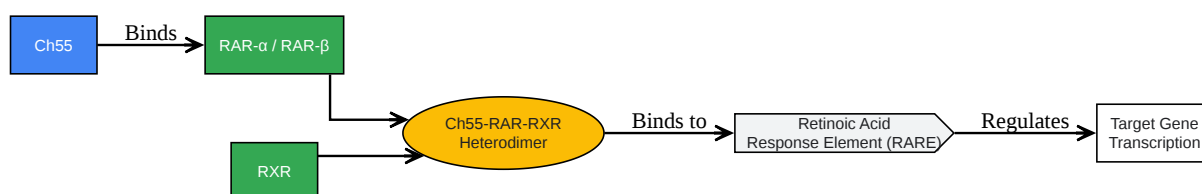
Ch55, with the chemical name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a well-defined molecule with specific physical and chemical properties.^[1] A summary of these properties is presented in the table below.

Property	Value
Chemical Formula	C ₂₄ H ₂₈ O ₃
Molecular Weight	364.47 g/mol [2]
CAS Number	110368-33-7[2]
Purity	≥98% (HPLC)[2]
Appearance	Not specified, likely a solid
Solubility	Soluble in ethanol (up to 50 mM) and DMSO (up to 100 mM)[2]

Biological Activity and Mechanism of Action

Ch55 is recognized as a highly potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptors alpha (RAR-α) and beta (RAR-β).[2] It displays low affinity for cellular retinoic acid-binding protein (CRABP), which is a key factor in its potent activity.[2] Its mechanism of action revolves around its ability to act as an agonist for RARs, which are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis.

The binding of **Ch55** to RARs initiates a cascade of molecular events, leading to the transcription of specific target genes. This interaction is central to its observed biological effects.



[Click to download full resolution via product page](#)

Ch55 signaling pathway through RAR activation.

Experimental Data on Biological Activities

The biological potency of **Ch55** has been quantified in various cellular assays. These studies highlight its effects on cell differentiation and the inhibition of specific cellular processes.

Cell Line/System	Biological Effect	EC ₅₀ Value
Rabbit Tracheal Epithelial Cells	Inhibition of transglutaminase	0.02 nM[2]
Rabbit Tracheal Epithelial Cells	Increase in cholesterol sulfate	0.03 nM[2]
Embryonic Carcinoma F9 Cells	Induction of differentiation	0.26 nM[2]
Melanoma S91 Cells	Induction of differentiation	0.5 nM[2]
3T6 Fibroblasts	Inhibition of ornithine decarboxylase induction	1 nM[2]

Experimental Protocols

The following outlines the general methodologies used to determine the biological activity of **Ch55**.

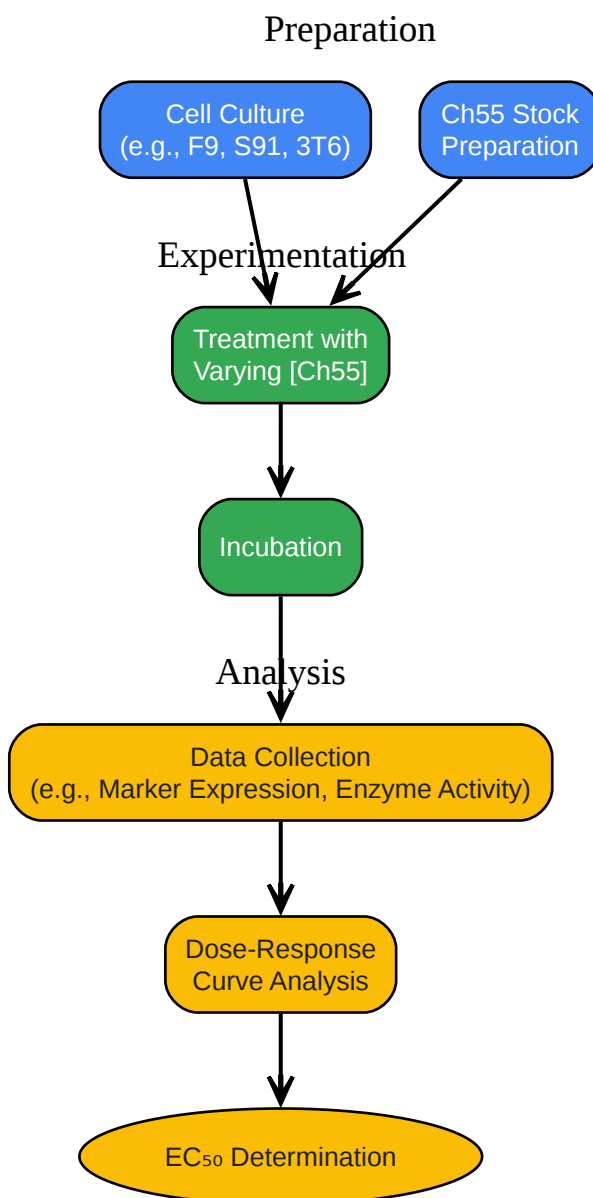
Cell Differentiation Assays:

- **Cell Culture:** Embryonic carcinoma F9 cells or melanoma S91 cells are cultured in appropriate media and conditions.
- **Treatment:** Cells are treated with varying concentrations of **Ch55** dissolved in a suitable solvent (e.g., DMSO).
- **Assessment of Differentiation:** After a specific incubation period, cellular differentiation is assessed using morphological changes, expression of differentiation-specific markers (e.g., via immunofluorescence or western blotting), or functional assays.
- **EC₅₀ Determination:** The concentration of **Ch55** that induces 50% of the maximal differentiation response (EC₅₀) is calculated from dose-response curves.

Enzyme Activity Assays (e.g., Ornithine Decarboxylase):

- **Cell Culture and Treatment:** 3T6 fibroblasts are cultured and treated with an inducer of ornithine decarboxylase in the presence or absence of varying concentrations of **Ch55**.
- **Cell Lysis:** After treatment, cells are lysed to release intracellular contents, including the enzyme of interest.
- **Enzyme Assay:** The activity of ornithine decarboxylase in the cell lysates is measured using a specific substrate that yields a quantifiable product.
- **EC₅₀ Determination:** The concentration of **Ch55** that causes 50% inhibition of the induced enzyme activity is determined.

The experimental workflow for assessing the impact of **Ch55** on a specific cellular process is depicted below.



[Click to download full resolution via product page](#)

General experimental workflow for evaluating **Ch55** bioactivity.

In summary, **Ch55** is a potent synthetic retinoid with significant biological effects mediated through its interaction with RAR- α and RAR- β . Its well-characterized activities and mechanism of action make it a subject of interest for research in cell differentiation, cancer therapy, and regenerative medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Ch 55 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Unveiling the Synthetic Retinoid Ch55: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805365#biological-origin-and-natural-sources-of-ch55]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com